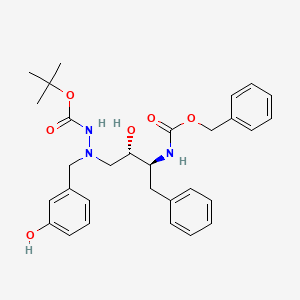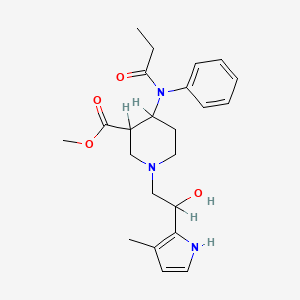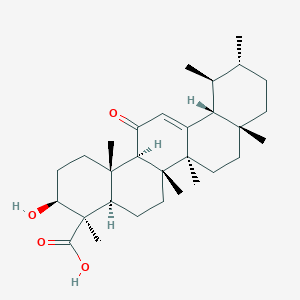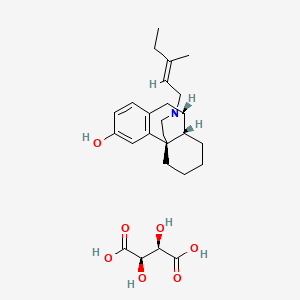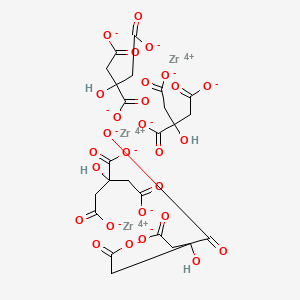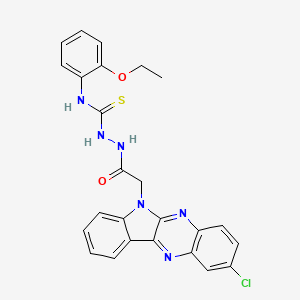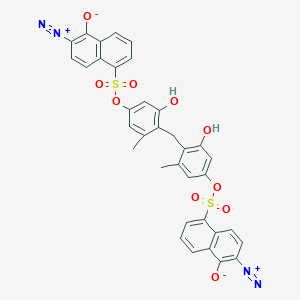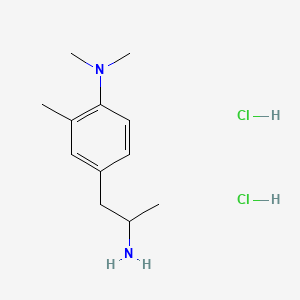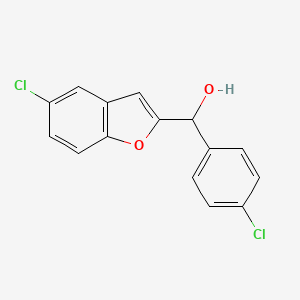
Ethanediamide, N-hydroxy-N'-(6-methyl-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is a chemical compound with the molecular formula C10H9N3O3S. It is known for its unique structure, which includes a benzothiazole ring and an ethanediamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 6-methyl-2-aminobenzothiazole with ethanediamide in the presence of specific reagents and conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDCl) as an activating agent . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize the benzothiazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzothiazole: Similar in structure but with a methoxy group instead of a methyl group.
2-Amino-6-methylbenzothiazole: Lacks the ethanediamide moiety but shares the benzothiazole core.
4,6-Dihydroxy-2-methylpyrimidine: Contains a pyrimidine ring instead of a benzothiazole ring but exhibits similar biological activity.
Uniqueness
Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is unique due to its combination of a benzothiazole ring and an ethanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
108679-65-8 |
|---|---|
Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
N'-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H9N3O3S/c1-5-2-3-6-7(4-5)17-10(11-6)12-8(14)9(15)13-16/h2-4,16H,1H3,(H,13,15)(H,11,12,14) |
InChI Key |
NXAIJEATGDXWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




